molecular formula C12H20BrNO3 B1612819 Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate CAS No. 301221-63-6

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1612819
M. Wt: 306.2 g/mol
InChI Key: PEMBPKBSSGOIRP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C14H25NO4 . It is a derivative of N-Boc piperazine, an ester derivative .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis starts from commercially available 4-bromo-1H-indole. The title compound is synthesized with a good yield and selectivity using simple reagents .
  • Results: The newly synthesized compounds were characterized by spectral data .

Building Blocks in Organic Synthesis

  • Scientific Field: Organic Synthesis
  • Application Summary: Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Use in Biocatalytic Processes

  • Scientific Field: Biochemistry
  • Application Summary: The tert-butyl group, which is present in the compound, has unique reactivity patterns that are used in various chemical transformations. It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Synthesis of Biologically Active Natural Products

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis starts from commercially available 4-bromo-1H-indole. The title compound is synthesized with a good yield and selectivity using simple reagents .
  • Results: The newly synthesized compounds were characterized by spectral data .

Synthesis of Crizotinib

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Results: The results or outcomes obtained are not specified in the source .

Use in E2 Elimination Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: The tert-butyl group, which is present in the compound, can be used in E2 elimination reactions . This type of reaction is a fundamental part of organic chemistry and is used in the synthesis of a wide range of organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Synthesis of Fentanyl Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMBPKBSSGOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619985
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

CAS RN

301221-63-6
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Mao, S Gao, Y Weng, L Zhang, L Zhang - European Journal of Medicinal …, 2017 - Elsevier
ATP-competitive mTOR inhibitors have been studied as potential antitumor agents. Based on the structure-activity relationship of known mTOR inhibitors, a series of novel imidazo[1,2-b]…
Number of citations: 26 www.sciencedirect.com

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